molecular formula C11H16ClN B2545941 1-(4-Chlorophenyl)-3-methylbutan-1-amine CAS No. 91428-42-1

1-(4-Chlorophenyl)-3-methylbutan-1-amine

Cat. No. B2545941
CAS RN: 91428-42-1
M. Wt: 197.71
InChI Key: PGWGGHJHFDCJDR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chemical compound that can be inferred to have a structure based on a 3-methylbutan-1-amine backbone with a 4-chlorophenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are characteristic of its functional groups.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine can be approached by considering the reactions of similar structures. For instance, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines can yield amino derivatives in high yields, as demonstrated in the study where 1-chloro(bromo)-2,3-epoxybutanes reacted with secondary amines . This suggests that a similar approach could be used to synthesize the target compound by reacting a suitable epoxybutane precursor with a 4-chloroaniline derivative.

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-amine would include a benzene ring substituted with a chlorine atom at the para position and an amine group attached to a 3-methylbutan-1-amine chain. The presence of the chlorine atom could influence the electronic properties of the benzene ring, potentially affecting the reactivity of the compound.

Chemical Reactions Analysis

The compound could participate in various chemical reactions typical for amines and haloaromatics. For example, the amine group could be involved in the formation of enamines, as seen in the synthesis of heterocyclic compounds where functionalized amines react with isothiocyanatobutanal . The chlorine atom on the benzene ring could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(4-Chlorophenyl)-3-methylbutan-1-amine are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with its molecular structure. The presence of the amine group would likely make the compound a base, capable of forming salts with acids. The chlorine substituent could contribute to the compound's polarity and potentially affect its boiling point and solubility in various solvents.

Scientific Research Applications

Monoamine Transporter Binding and Inhibition

  • Selective Monoamine Reuptake Inhibitors : A study prepared enantiomerically pure arylalkylamines, including derivatives similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, to evaluate their binding affinities to monoamine transporters. This research aimed at designing potent inhibitors for dopamine and serotonin transporters, highlighting the compound's potential role in influencing neurotransmitter systems (Manning, Sexton, Childers, & Davies, 2009).

Reversible Monoamine Oxidase-B Inactivation

  • Reversible Monoamine Oxidase-B Inactivation : Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation. This research indicates the significance of primary amine analogues, similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, in enzyme inhibition mechanisms (Ding & Silverman, 1993).

Chemical Complex Formation

  • Complex Formation with Proton Donors : A study investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. The findings provide insights into the interactions and equilibriums between compounds like 1-(4-Chlorophenyl)-3-methylbutan-1-amine and various proton acceptors (Castaneda, Denisov, & Schreiber, 2001).

Kinetics and Mechanisms in Chemical Reactions

  • Alicyclic Amine Reactions : Research into the kinetics of reactions between secondary alicyclic amines and dithiocarbonates sheds light on the behavior of molecules similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine in such chemical processes (Castro, Gazitúa, & Santos, 2011).

Potential Pharmaceutical Applications

  • GABAB Receptor Antagonists : A compound structurally related to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, namely 2-(4-Chlorophenyl)-3-nitropropan-1-amine, was synthesized as a specific agonist of GABA and the GABAB receptor. This highlights potential applications in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1994).

Safety And Hazards

The safety data sheet for a related compound, “(S)-1-(4-Chlorophenyl)ethylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may be fatal if inhaled .

properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGGHJHFDCJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-methylbutan-1-amine

Citations

For This Compound
1
Citations
M Asada, M Iwahashi, T Obitsu, A Kinoshita… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized and evaluated for their in vitro potency. In most cases, …
Number of citations: 17 www.sciencedirect.com

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